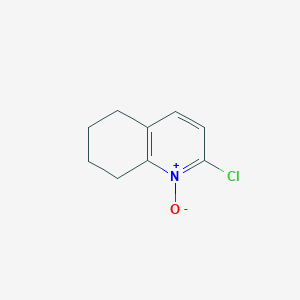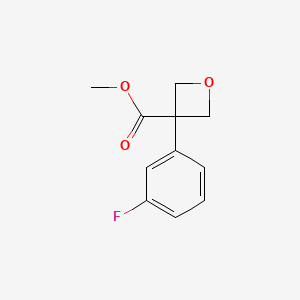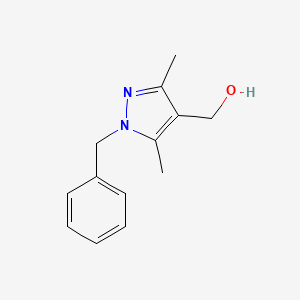
3-(tert-Butyl)-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(tert-Butyl)-4-methoxyaniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group at the third position and a methoxy group at the fourth position
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Reduction:
Industrial Production Methods:
- Industrially, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidation can yield quinone derivatives.
- Reduction can produce various amine derivatives.
- Substitution reactions can lead to halogenated or other substituted aniline derivatives.
Chemistry:
- This compound is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry:
- It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Molecular Targets and Pathways:
- The exact mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways.
- In chemical reactions, the tert-butyl and methoxy groups influence the reactivity of the aniline moiety, directing electrophilic substitution to specific positions on the benzene ring.
Comparison with Similar Compounds
3-(tert-Butyl)-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(tert-Butyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of a methoxy group.
3-(tert-Butyl)-4-nitroaniline: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in 3-(tert-Butyl)-4-methoxyaniline imparts unique electronic and steric properties, influencing its reactivity and potential applications differently compared to its analogs.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-tert-butyl-4-methoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,12H2,1-4H3 |
InChI Key |
JYQQJHLPRZPKIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)


![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)




![Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate](/img/structure/B12099337.png)
![8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099339.png)
![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)

![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)
